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Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630

This technical guide provides a comprehensive overview of two distinct molecular entities that
may be referred to as "AS-183" and their analogues or derivatives: the microRNA miR-183 and
the antimalarial compound SSJ-183. The guide is intended for researchers, scientists, and drug
development professionals, offering detailed information on their biological functions,
guantitative data, experimental protocols, and relevant signaling pathways.

Section 1: MicroRNA-183 (miR-183) and its
Modulators

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a significant role in
the post-transcriptional regulation of gene expression. It is part of a highly conserved miRNA
cluster, which also includes miR-96 and miR-182. This cluster is involved in a multitude of
cellular processes, and its dysregulation has been implicated in various diseases, most notably
cancer. The "analogues and derivatives" of miR-183 are synthetic oligonucleotides designed to
either mimic its function (miR-183 mimics) or inhibit its activity (miR-183 inhibitors or
antagomirs).

Biological Function and Mechanism of Action

Mature miR-183 is a short RNA sequence (around 22 nucleotides) that binds to the 3'
untranslated region (3'-UTR) of target messenger RNAs (mMRNAS). This binding leads to either
the degradation of the mRNA transcript or the repression of its translation into protein,
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effectively silencing the target gene. A single miRNA can have multiple mRNA targets, allowing
it to act as a master regulator of complex signaling networks.

The miR-183 cluster has been shown to regulate pathways involved in:

Cell proliferation and differentiation

Apoptosis (programmed cell death)

Cell migration and invasion

Epithelial-to-mesenchymal transition (EMT)

DNA damage repair

Dysregulation of miR-183 expression is frequently observed in various cancers, where it can
act as either an oncogene (promoting cancer) or a tumor suppressor, depending on the cellular
context and its specific targets in that cancer type.

Quantitative Data: Effects of miR-183 Mimics and
Inhibitors

The functional consequences of modulating miR-183 activity are often quantified by measuring
changes in target gene expression, cell viability, or other cellular phenotypes. The following
table summarizes representative quantitative data from studies using miR-183 mimics and
inhibitors.
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Key Signaling Pathways Involving miR-183

miR-183 is a key regulator of several important signaling pathways implicated in cancer and

other diseases.

o PI3K/AKt/mTOR Pathway: This is a central pathway that controls cell growth, proliferation,

and survival. miR-183 can modulate this pathway by targeting key components, thereby

influencing tumorigenesis.[4]
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o Whnt/B-catenin Pathway: This pathway is crucial for development and is often aberrantly
activated in cancer. The expression of the miR-183 cluster can be influenced by this
pathway, and in turn, the cluster can regulate downstream effectors.[4][5]

* TGF-B Signaling: The Transforming Growth Factor-beta pathway is involved in a wide range
of cellular processes, including cell growth, differentiation, and apoptosis. Members of the
miR-183 cluster have been shown to target components of this pathway.[6]

Below are Graphviz diagrams illustrating some of the signaling pathways regulated by miR-
183.
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Caption: miR-183 promoting the PI3K/Akt pathway by inhibiting PTEN.
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Caption: Wnt/-catenin pathway regulation of and by the miR-183 cluster.

Experimental Protocols

This protocol allows for the sensitive and specific quantification of mature miR-183 and its
target mRNAs.

Materials:

Total RNA isolated from cells or tissues

TagMan MicroRNA Reverse Transcription Kit

TagMan MicroRNA Assay for hsa-miR-183-5p (or other species-specific assay)

TagMan Gene Expression Assay for the target gene
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e TagMan Universal PCR Master Mix
¢ Real-Time PCR instrument
Procedure:

o Reverse Transcription (RT) for miRNA:

[e]

Prepare an RT master mix containing the reverse transcription buffer, ANTPs, RNase
inhibitor, and MultiScribe™ Reverse Transcriptase.

[e]

Add the miR-183-specific stem-loop RT primer to the master mix.

(¢]

Add total RNA (1-10 ng) to the reaction.

[¢]

Incubate according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min,
85°C for 5 min).

o Reverse Transcription (RT) for mRNA:

o Perform a separate RT reaction for the target mRNA using random primers or oligo(dT)
primers.

e Real-Time PCR (gqPCR):

o Prepare a PCR reaction mix containing TagMan Universal PCR Master Mix, the specific
TagMan MicroRNA or Gene Expression Assay (which includes primers and a fluorescently
labeled probe), and nuclease-free water.

o Add the cDNA from the RT step to the PCR mix.

o Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol
(e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

o Data Analysis:

o Determine the cycle threshold (Ct) values for miR-183 and the target gene.
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o Normalize the expression of miR-183 to a small nuclear RNA (e.g., U6) and the target
gene to a housekeeping gene (e.g., GAPDH).

o Calculate the relative expression using the 2-AACt method.
This assay directly tests the binding of miR-183 to the 3'-UTR of a putative target gene.
Materials:
» Luciferase reporter vector (e.g., pGL3) containing the firefly luciferase gene.
e Avector expressing Renilla luciferase (for normalization).
o Cells for transfection (e.g., HEK293T).
e miR-183 mimic and a negative control mimic.
 Lipofectamine 2000 or other transfection reagent.
o Dual-Luciferase Reporter Assay System.
Procedure:
e Vector Construction:

o Clone the 3'-UTR of the predicted target gene downstream of the firefly luciferase gene in
the reporter vector.

o As a control, create a mutant 3'-UTR where the miR-183 seed-binding site is altered.
o Transfection:
o Seed cells in a 24-well plate.
o Co-transfect the cells with:
» The firefly luciferase reporter vector (wild-type or mutant 3'-UTR).

» The Renilla luciferase control vector.
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» Either the miR-183 mimic or the negative control mimic.

e Cell Lysis and Luciferase Measurement:
o After 24-48 hours, lyse the cells using the passive lysis buffer.

o Measure the firefly and Renilla luciferase activities sequentially in a luminometer according
to the manufacturer's protocol.

e Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

o A significant decrease in the normalized luciferase activity in cells co-transfected with the
wild-type 3'-UTR and the miR-183 mimic (compared to the negative control mimic)
indicates a direct interaction.
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Caption: Experimental workflow for a luciferase reporter assay.

Section 2: Antimalarial Compound SSJ-183 and its
Derivatives

SSJ-183 is a benzo[a]phenoxazine-based compound that has been identified as a promising
new lead for the development of antimalarial drugs. It exhibits potent activity against
Plasmodium falciparum, the parasite responsible for the most severe form of malaria in
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humans. Research has focused on its synthesis, in vitro and in vivo efficacy, and the activity of
its metabolites, which can be considered its derivatives.

Biological Activity and Mechanism of Action

SSJ-183 demonstrates a rapid onset of action against the blood stages of P. falciparum,
including strains that are resistant to currently used antimalarial drugs.[7] Its precise
mechanism of action is still under investigation, but studies suggest it may involve multiple
targets within the parasite.[7] The compound is effective against all blood stages of the
parasite, with a more pronounced effect on the early ring stages at lower concentrations.[7]

Synthesis of SSJ-183 and its Derivatives

A one-pot synthetic procedure has been developed for the production of SSJ-183.[8][9] This
method has also been applied to synthesize its N-deethylated and bis-N,N-deethylated
metabolites, which have also shown significant antimalarial activity.[3]

Starting Materials

One-Pot Reaction M
A-chloropyridine) (Reduction, Arylation, Oxidation)

(e.g., Nile Blue A derivative,

Click to download full resolution via product page

Caption: Simplified workflow for the one-pot synthesis of SSJ-183.

Quantitative Data: In Vitro Activity of SSJ-183 and its
Metabolites

The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal
inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite
growth by 50%.
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P. falciparum Resistance
Compound ) . IC50 (ng/mL) Reference
Strain Profile

- 17 - 50 (range
SSJ-183 NF54 Sensitive ] [7]
across strains)

Chloroquine/Pyri
) 17 - 50 (range
K1 methamine ) [7]
) across strains)
Resistant

Chloroquine/Pyri
] 17 - 50 (range
w2 methamine ) [7]
across strains)

Resistant
N-deethylated Drug-sensitive & Comparable to ]
metabolite resistant strains SSJ-183
Bis-N,N- N ~2-fold more
Drug-sensitive & ]
deethylated ) ) - active than SSJ- [8]
. resistant strains
metabolite 183
Artesunate _ _
Various strains - 21-50 [7]
(Control)
Chloroquine ] )
Various strains - 5.7 - 237 [7]
(Control)

Experimental Protocols

This is a high-throughput method for determining the IC50 values of antimalarial compounds.

Materials:

P. falciparum culture (synchronized to the ring stage).

Complete parasite culture medium (e.g., RPMI-1640 with Alboumax).

96-well microplates.

Test compound (SSJ-183) and control drugs (e.g., Chloroquine).
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» SYBR Green I nucleic acid stain.
e Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).
o Fluorescence plate reader.
Procedure:
e Drug Preparation:
o Prepare serial dilutions of the test compounds in the culture medium.
o Assay Plate Setup:

o Add the drug dilutions to the 96-well plate. Include wells for drug-free controls (100%
growth) and wells with uninfected red blood cells (background).

o Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each
well.

e |ncubation:

o Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% 02, 90% N2)
incubator at 37°C.

e Lysis and Staining:

o Add SYBR Green | dye diluted in lysis buffer to each well.

o Incubate the plates in the dark at room temperature for 1 hour.
e Fluorescence Measurement:

o Read the fluorescence using a plate reader with excitation and emission wavelengths of
~485 nm and ~530 nm, respectively.

o Data Analysis:

o Subtract the background fluorescence (uninfected RBCs) from all readings.
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o Plot the fluorescence intensity against the log of the drug concentration.
o Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol is used to assess the toxicity of the compounds against mammalian cells to
determine their selectivity.

Materials:

Mammalian cell line (e.g., HepG2, a human liver cell line).

e Cell culture medium (e.g., DMEM with 10% FBS).

e 96-well microplates.

e Test compound (SSJ-183).

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

e Microplate reader.

Procedure:

o Cell Seeding:

o Seed the mammalian cells into a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Addition:

o Add serial dilutions of the test compound to the wells. Include wells for untreated control
cells.

¢ Incubation:

o Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition and Incubation:

o Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active
mitochondria will reduce the yellow MTT to a purple formazan.

Solubilization:

o Add the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement:

o Read the absorbance at ~570 nm using a microplate reader.

Data Analysis:

o Calculate the percentage of cell viability relative to the untreated control.

o Plot cell viability against the log of the drug concentration to determine the CC50 (50%
cytotoxic concentration).
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Caption: Workflow for in vitro screening of antimalarial compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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